molecular formula C18H16ClNO2 B3114122 Ethyl 1-(4-chlorobenzyl)-1H-indole-2-carboxylate CAS No. 199604-34-7

Ethyl 1-(4-chlorobenzyl)-1H-indole-2-carboxylate

Cat. No. B3114122
CAS RN: 199604-34-7
M. Wt: 313.8 g/mol
InChI Key: SNFBFLWZUXLNOB-UHFFFAOYSA-N
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Description

This compound is a derivative of indole, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The “1-(4-chlorobenzyl)” indicates a substitution at the 1-position of the indole ring with a 4-chlorobenzyl group. The “2-carboxylate” indicates a carboxylate ester group at the 2-position of the indole ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole ring, the 4-chlorobenzyl substituent, and the carboxylate ester group . These groups would be expected to show characteristic peaks in spectroscopic analyses such as NMR and IR .


Chemical Reactions Analysis

Indole derivatives are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation . The reactivity of this specific compound would be influenced by the electron-withdrawing chlorobenzyl group and the electron-donating carboxylate ester group.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylate ester group could enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Ethyl Indole-2-carboxylates and Derivatives : Ethyl indole-2-carboxylate and its derivatives have been synthesized through various methods, including Friedel-Crafts acylation and reactions involving trifluoroacetic anhydride and phosphoric acid. These syntheses result in products with diverse structural modifications, indicating the versatility of these compounds in chemical synthesis (Murakami et al., 1985).

  • Ethyl 1H-Indole-2-carboxylate in Fischer Indolization : The compound has been used in Fischer indolization processes to produce various indole derivatives, highlighting its role as a key intermediate in the synthesis of complex organic molecules (Ishii et al., 1983).

  • Regioselective Acylation Studies : Research has focused on the regioselective acylation of ethyl 1H-indole-2-carboxylate, demonstrating the ability to produce specific acylated indoles under controlled reaction conditions (Murakami et al., 1988).

Biological and Pharmacological Potential

  • Inhibitors of Human 5-Lipoxygenase : Derivatives of ethyl 1-(4-chlorobenzyl)-1H-indole-2-carboxylate have been studied as potent inhibitors of human 5-lipoxygenase, indicating their potential in treating inflammatory and allergic disorders (Karg et al., 2009).

  • Antitumor Activities : Some ethyl indole-2-carboxylate derivatives have been investigated for their antitumor activities. For example, a compound synthesized from ethyl pyrrole-2-carboxylate showed significant antitumor activity against certain cancer cell lines (Hu et al., 2018).

  • Potential Antiarrhythmic Agents : Ethyl 1-ethyl-1H-indole-2-carboxylates, derived from ethyl 1H-indole-2-carboxylates, have been synthesized and evaluated as potential antiarrhythmic agents (Javed & Shattat, 2005).

Mechanism of Action

Safety and Hazards

As with any chemical compound, handling “Ethyl 1-(4-chlorobenzyl)-1H-indole-2-carboxylate” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific information .

Future Directions

The study and development of indole derivatives is a vibrant field of research, with potential applications in medicinal chemistry, materials science, and other areas. Future research could explore the synthesis, characterization, and potential applications of this specific compound .

properties

IUPAC Name

ethyl 1-[(4-chlorophenyl)methyl]indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO2/c1-2-22-18(21)17-11-14-5-3-4-6-16(14)20(17)12-13-7-9-15(19)10-8-13/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFBFLWZUXLNOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(4-chlorobenzyl)-1H-indole-2-carboxylate

Synthesis routes and methods

Procedure details

Ethyl indole-2-carboxylate (0.5 g) was dissolved in DMF and sodium hydride (0.116 g) was added in a single portion. The reaction was stirred for 1 hour, then 4-chlorobenzyl chloride (0.468 g) was added dropwise. Stirring was continued for a further 2 hours and then the reaction was quenched by the addition of water. The reaction mixture was partitioned between water and ethyl acetate. Combined organic extracts were dried (MgSO4) and concentrated in vacuo and the residue purified by column chromatography using isohexane-5% ethyl acetate as eluent to give the desired end product as a white solid (0.61 g, 74%), mp 107-108°; NMR δ (CD3SOCD3) 1.25 (t, 3H), 4.3 (q, 2H), 5.8 (s, 2H), 7.1 (t, 1H), 7.3 (m, 4H), 7.55 (d, 1H), 7.7 (d, 1H); M/z (+) 314 (MH+).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.116 g
Type
reactant
Reaction Step Two
Quantity
0.468 g
Type
reactant
Reaction Step Three
Yield
74%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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